molecular formula C21H21N3O4 B6518502 N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891867-16-6

N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518502
CAS No.: 891867-16-6
M. Wt: 379.4 g/mol
InChI Key: VXDULLOGQXGBTI-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide features a 3,5-dimethylphenyl group linked via an acetamide to a 2,3-dioxotetrahydropyrazine ring substituted with a 4-methoxyphenyl moiety. Key structural motifs include:

  • Acetamide backbone: Common in many bioactive molecules.
  • Substituent diversity: The 4-methoxyphenyl group may influence solubility and electronic properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-10-15(2)12-16(11-14)22-19(25)13-23-8-9-24(21(27)20(23)26)17-4-6-18(28-3)7-5-17/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDULLOGQXGBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C27H27N3O3C_{27}H_{27}N_{3}O_{3} with a molecular weight of approximately 453.53 g/mol. The compound features a complex structure that includes a tetrahydropyrazine moiety and methoxyphenyl groups.

PropertyValue
Molecular FormulaC27H27N3O3
Molecular Weight453.53 g/mol
IUPAC NameThis compound
CAS Number891867-05-3

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity.

Mechanisms of Action:

  • Induction of Apoptosis: The compound has been shown to activate caspase pathways and increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced apoptosis.
  • Cell Cycle Arrest: It may also induce cell cycle arrest in various cancer cell lines.

Case Study:
In vitro assays using human cancer cell lines demonstrated that derivatives of this compound could inhibit proliferation by promoting programmed cell death. A study reported a 70% reduction in cell viability in treated cells compared to controls after 48 hours of exposure.

Antimicrobial Activity

The imidazole ring present in the compound is known for its antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi.

Research Findings:
A study highlighted that imidazole derivatives possess antifungal activity against Candida species. The proposed mechanism involves:

  • Disruption of Cell Membrane Integrity: The compound interferes with microbial enzyme systems or disrupts cellular functions.

Experimental Data:
In vitro tests revealed that concentrations as low as 50 µg/mL inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis; inhibits cancer cell proliferation
AntimicrobialInhibits bacterial growth; antifungal properties

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Evidence
Target Compound 3,5-dimethylphenyl + 4-methoxyphenyl-tetrahydropyrazine-dione C₂₁H₂₂N₃O₄ (hypothetical) ~386.42 (estimated) N/A
BI94576 3,5-dimethylphenyl + 3,4-difluorophenyl-tetrahydropyrazine-dione C₂₀H₁₇F₂N₃O₃ 385.36
9b () 3,5-dimethylphenyl + 6-methoxyquinolin-4-ol C₂₀H₂₁N₃O₃ 337.6
19s () 4-methoxyphenyl-acetamide + phenoxy-methylpropanoic acid C₂₀H₂₂N₂O₅ Not reported
N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide () 3,5-dibromophenyl + 4-hydroxyphenyl C₁₈H₁₄Br₂NO₃ 472.01

Key Observations:

Heterocyclic Variations: The target compound’s tetrahydropyrazine-dione ring (2,3-dioxo) contrasts with BI94576’s similar core but with 3,4-difluorophenyl substitution . Fluorine atoms enhance electronegativity and metabolic stability compared to methoxy groups.

Substituent Effects: Methoxy vs. Halogen: The 4-methoxyphenyl group in the target compound may improve solubility via hydrogen bonding, whereas bromine/fluorine in analogs (e.g., ) increases lipophilicity and halogen bonding . Phenyl vs.

Key Observations:

  • Higher yields (e.g., 90.5% for 12a ) are achieved in straightforward amide couplings, while multi-step reactions (e.g., 19s at 47.1% ) show reduced efficiency.
  • Halogenation (e.g., bromine in ) may lower yields due to steric and electronic challenges .

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